Silica

Description

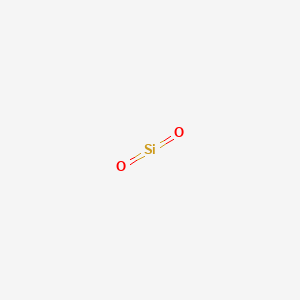

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Tailored Silicon Dioxide Architectures

Solution-Based Approaches for Silicon Dioxide Nanomaterials

Solution-based synthesis offers a versatile and scalable platform for the production of silicon dioxide nanomaterials. These wet-chemical methods allow for precise control over the reaction environment, enabling the tuning of the final material's properties.

The sol-gel process is a widely utilized and popular method for synthesizing silicon dioxide nanoparticles due to its ability to control particle size, distribution, and morphology by systematically monitoring reaction parameters. sci-hub.sescispace.com The process involves the transition of a colloidal suspension of particles (a sol) into a cross-linked three-dimensional polymeric network (a gel). sci-hub.se This technique is based on the hydrolysis and condensation of molecular precursors, typically in an alcoholic solution. sci-hub.se

The synthesis begins with the hydrolysis of the alkoxide precursor (Si(OR)₄), where the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) in the presence of water. This reaction is often catalyzed by an acid or a base.

Hydrolysis: Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

Following hydrolysis, the condensation reaction occurs between either two silanol (B1196071) groups (Si-OH) or a silanol group and an alkoxy group (Si-OR), leading to the formation of siloxane bridges (Si-O-Si) and the release of water or alcohol. sci-hub.se

Condensation (Water elimination): (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O Condensation (Alcohol elimination): (OR)₃Si-OR + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + ROH

The nature of the catalyst significantly influences the reaction kinetics and the structure of the resulting silica (B1680970) network. sci-hub.se Acid-catalyzed reactions typically result in weakly cross-linked, linear, or randomly branched polymers because the hydrolysis rate is faster than the condensation rate. sci-hub.seacs.org Conversely, base-catalyzed reactions, such as in the well-known Stöber process which uses ammonia (B1221849), lead to highly branched, dense, and often spherical particles, as the condensation process is rapid. sci-hub.seiosrjournals.org

The morphology and size of silicon dioxide nanoparticles can be precisely controlled by adjusting various reaction parameters during the sol-gel synthesis. iosrjournals.org Key parameters include the concentration of the precursor, the type and concentration of the catalyst, the water-to-precursor molar ratio, the solvent, and the reaction temperature. dergipark.org.trunitbv.ro

Precursor Concentration: The concentration of the silicon alkoxide, such as TEOS, is a critical factor. dergipark.org.tr An increase in TEOS concentration generally leads to larger particle sizes due to the higher availability of this compound precursor molecules, which enhances hydrolysis and condensation rates. iosrjournals.org Lower TEOS concentrations (e.g., 0.05 M - 0.10 M) tend to produce smaller, well-dispersed spherical nanoparticles, while higher concentrations can result in increased aggregation. iosrjournals.org

Catalyst: The type and concentration of the catalyst (acid or base) play a pivotal role. unitbv.ro In the Stöber method, ammonia (a base catalyst) is commonly used. iosrjournals.org Increasing the ammonia concentration can lead to an increase in both the hydrolysis and condensation rates, resulting in faster kinetics and larger particle sizes. researchgate.net The pH of the reaction medium affects the this compound structure; acidic conditions (low pH) tend to produce dense, microporous networks, whereas alkaline conditions (high pH) result in more porous structures. unitbv.ro

Solvent: The choice of solvent, typically an alcohol, influences the reaction environment. researchgate.net As the chain length of the alcohol solvent increases (e.g., from methanol (B129727) to n-butanol), the average particle size of the resulting this compound nanoparticles also tends to increase. researchgate.net

Temperature: Reaction temperature affects the kinetics of the hydrolysis and condensation reactions. researchgate.net An increase in reaction temperature can lead to a decrease in particle size. researchgate.net

The following table summarizes the general influence of key reaction parameters on the final particle size in the sol-gel synthesis of silicon dioxide.

| Parameter | Effect of Increase on Particle Size | References |

| Precursor (TEOS) Concentration | Increase | iosrjournals.org |

| Catalyst (Ammonia) Concentration | Increase | researchgate.net |

| Alcohol Solvent Chain Length | Increase | researchgate.net |

| Reaction Temperature | Decrease | researchgate.net |

To create ordered porous structures, particularly mesoporous this compound (pore size 2-50 nm), the sol-gel process is often combined with templating methods. acs.org This approach utilizes structure-directing agents (SDAs), which are later removed to leave behind a porous framework. mdpi.com Both soft and hard templates can be employed.

Soft Templates: This is the most common approach and involves the use of self-assembling molecules like surfactants or block copolymers. acs.org Cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are frequently used to synthesize well-ordered mesoporous materials like MCM-41. mdpi.com In this process, the surfactant molecules form micelles in the reaction solution, and the this compound precursors hydrolyze and condense around these micellar structures. Subsequent removal of the organic template, typically through calcination or solvent extraction, yields a mesoporous this compound framework. mdpi.com Other soft templates include polymers like polyethylene (B3416737) glycol (PEG). mdpi.com

Hydrothermal and solvothermal methods are chemical reaction processes conducted in a closed system, such as an autoclave, using an aqueous solution (hydrothermal) or a non-aqueous organic solvent (solvothermal) at temperatures above the solvent's boiling point. scribd.comresearchgate.net These techniques are particularly effective for synthesizing crystalline nanomaterials that may not be stable at the higher temperatures required by other methods. scribd.comnih.gov

The elevated temperature and pressure within the autoclave enhance the solubility of reactants and accelerate reaction rates, facilitating the formation of well-crystallized products at relatively low process temperatures. scribd.comresearchgate.net For silicon dioxide, these methods can be used to crystallize amorphous this compound gels or to directly synthesize crystalline phases like quartz from appropriate precursors. scribd.com Hydrothermal treatment can improve the crystallinity, stability, surface area, and pore distribution of this compound nanoparticles synthesized via other routes, such as the sol-gel method. mdpi.com The ability to control physicochemical properties like crystallinity, crystal phase, morphology, and size makes these methods valuable for producing advanced materials. nih.gov

Microemulsion and emulsion templating are versatile techniques for synthesizing silicon dioxide nanomaterials with controlled size and shape. scispace.commdpi.com

Microemulsion Method: A microemulsion is a thermodynamically stable, transparent, and isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant film. sci-hub.se In the reverse (water-in-oil) microemulsion method, nano-sized water droplets are dispersed in a continuous oil phase and act as nanoreactors. scispace.combohrium.com The this compound precursor (e.g., TEOS), being soluble in the oil phase, diffuses to the water-oil interface where it hydrolyzes and condenses within the aqueous core of the reverse micelles. scispace.com The size of the resulting this compound nanoparticles is constrained by the size of the water droplets, which can be controlled by the water-to-surfactant molar ratio. google.comresearchgate.net This method allows for the synthesis of uniform, spherical nanoparticles, typically in the range of 30 to 70 nm. google.com A significant drawback can be the cost and difficulty of completely removing the surfactant from the final product. scispace.com

Emulsion Template Method: Unlike microemulsions, emulsions are thermodynamically unstable systems. Emulsion templating has emerged as a key method for creating anisotropic (non-spherical) this compound nanostructures, such as nanowires. mdpi.com In a typical process, an emulsion droplet system is created, for example, using polyvinylpyrrolidone (B124986) (PVP), an alcohol like n-pentanol, and sodium citrate. mdpi.com This environment facilitates the unilateral supply of the this compound precursor (TEOS), promoting one-dimensional growth into nanowires. mdpi.com

Influence of Reaction Parameters on Silicon Dioxide Morphology and Size Control

Precipitation and Co-Precipitation Techniques for Silicon Dioxide Material Generation

Precipitation and co-precipitation are versatile, solution-based methods for synthesizing silicon dioxide particles. These techniques involve the generation of a supersaturated solution of this compound precursors, leading to the nucleation and growth of solid SiO₂ particles.

In a typical precipitation synthesis, a silicon-containing precursor, such as sodium silicate (B1173343) (Na₂SiO₃), is dissolved in a solvent, and a precipitating agent, like an acid, is added to induce the formation of silicic acid (Si(OH)₄). As the concentration of silicic acid surpasses its solubility limit, it polymerizes through a condensation reaction, forming a network of siloxane bonds (Si-O-Si) and ultimately leading to the precipitation of hydrated silicon dioxide particles. The size, shape, and porosity of the resulting this compound particles are influenced by several factors, including pH, temperature, precursor concentration, and the rate of addition of the precipitating agent.

Co-precipitation is an extension of this method where other chemical species are intentionally precipitated along with the silicon dioxide. mdpi.comgeoscienceworld.orggeoscienceworld.org This allows for the creation of composite materials with unique functionalities. For example, metallic nanoparticles can be encapsulated within a this compound matrix by co-precipitating a metal salt precursor alongside the this compound precursor. geoscienceworld.org This approach is utilized in catalysis, where the this compound support can enhance the stability and dispersity of the active metal nanoparticles. mdpi.com Studies have shown that the co-precipitation of amorphous this compound with gold nanoparticles is an effective mechanism for gold deposition. geoscienceworld.orggeoscienceworld.org Similarly, co-precipitation can be used to dope (B7801613) the this compound with other metal oxides to modify its optical, electronic, or catalytic properties. mdpi.com In one study, this compound-lysozyme composites were formed through co-precipitation, where the lysozyme (B549824) influenced the aggregation of this compound particles. frontiersin.org

Vapor-Phase Deposition Techniques for Silicon Dioxide Films and Structures

Vapor-phase deposition techniques are instrumental in the fabrication of high-quality silicon dioxide thin films and coatings, which are critical components in microelectronics and optical devices. target-materials.com These methods involve the transport of gaseous precursor molecules onto a substrate surface, where they react to form a solid film.

Chemical Vapor Deposition (CVD) of Silicon Dioxide Layers

Chemical Vapor Deposition (CVD) is a widely practiced technique for depositing thin films. google.com In a CVD process for silicon dioxide, volatile silicon-containing precursors, such as silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), or tetraethyl orthosilicate (B98303) (TEOS), are introduced into a reaction chamber along with an oxidizing agent like oxygen (O₂) or nitrous oxide (N₂O). google.comsvmi.comusu.edu At elevated temperatures, these gases react on the substrate surface to form a solid SiO₂ film. google.com

The properties of the deposited film, including its density, refractive index, and stoichiometry, are highly dependent on the deposition parameters such as temperature, pressure, and the ratio of precursor gases. aip.org For instance, high-temperature CVD (around 900-1200 K) can produce high-quality SiO₂ films with properties approaching those of thermally grown oxide. google.com Lower temperature processes are also possible, often facilitated by the use of catalysts or plasma enhancement. google.comresearchgate.net For example, ammonia has been used as a catalyst to lower the deposition temperature of SiO₂ from the reaction of silicon tetrachloride (SiCl₄) and water (H₂O) to as low as room temperature. google.comresearchgate.net

Different CVD techniques are categorized based on the operating pressure, such as atmospheric pressure CVD (APCVD) and low-pressure CVD (LPCVD). svmi.comwikipedia.org LPCVD is often preferred as it can reduce unwanted gas-phase reactions and improve film uniformity. usu.edu

| Precursor System | Deposition Temperature | Key Characteristics |

| SiH₂Cl₂ + N₂O | ~1200 K | Produces excellent quality SiO₂ films, close to thermal SiO₂. google.com |

| SiH₄ + O₂ | ~500-700 K | Results in lower density films compared to thermal SiO₂. google.com |

| TEOS Decomposition | ~900-1000 K | Deposits reasonable quality dielectric films. google.com |

| SiCl₄ + H₂O (with NH₃ catalyst) | 313-333 K | Allows for room temperature deposition. google.comresearchgate.net |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Dioxide

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes a plasma to supply the energy required for the chemical reactions, allowing for deposition at significantly lower temperatures than conventional CVD. google.comwikipedia.org This makes PECVD suitable for applications involving temperature-sensitive substrates. samcointl.com

In a typical PECVD process for SiO₂, a mixture of a silicon precursor gas (e.g., silane or TEOS) and an oxidant (e.g., nitrous oxide or oxygen) is introduced into a reaction chamber where a plasma is generated using a radio frequency (RF) or direct current (DC) discharge. google.comwikipedia.orgstanford.edu The energetic electrons in the plasma dissociate the precursor molecules, creating reactive species that then deposit on the substrate to form a SiO₂ film. wikipedia.org

The properties of PECVD SiO₂ films are influenced by parameters such as RF power, pressure, gas flow rates, and substrate temperature. core.ac.ukscispace.com While PECVD offers the advantage of low-temperature processing, the resulting films may contain impurities like hydrogen from the precursor gases and can have a higher porosity compared to high-temperature CVD films. scispace.com However, high-quality, dense SiO₂ films can be achieved with careful optimization of the process parameters. google.com For instance, using disilane (B73854) (Si₂H₆) as a precursor has been shown to produce high-quality films at temperatures as low as 120°C. google.com

| Precursor System | Deposition Temperature | Key Characteristics |

| SiH₄ + N₂O | ~400°C | A common method for depositing SiO₂ films. google.com |

| Si₂H₆ + N₂O/O₂ | 120°C | Produces high-quality films at very low temperatures. google.com |

| TEOS + O₂/Ar plasma | Variable | Can be used for SiO₂ deposition, but films may contain carbon and hydrogen impurities. wikipedia.org |

| Diethylsilane + N₂O | 100-300°C | Growth rate is inversely proportional to temperature in this range. core.ac.uk |

Sputtering Deposition of Silicon Dioxide Thin Films

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of various materials, including silicon dioxide. researchgate.net In this process, a solid target of the material to be deposited (in this case, a SiO₂ target) is bombarded with high-energy ions, typically from an inert gas like argon, within a vacuum chamber. researchgate.netscispace.com This bombardment dislodges, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film. osti.gov

Radio-frequency (RF) sputtering is commonly used for dielectric materials like SiO₂ to prevent charge buildup on the target surface. target-materials.com The properties of the sputtered SiO₂ film, such as its density, stress, and surface roughness, are influenced by deposition parameters like RF power, sputtering pressure, and substrate temperature. researchgate.netresearchgate.net Sputtering offers the advantage of being a low-temperature process, making it compatible with a wide range of substrates. researchgate.netscispace.com The deposition rate generally increases with increasing RF power. researchgate.net Reactive sputtering is another variant where a silicon target is sputtered in the presence of a reactive gas like oxygen, leading to the formation of a silicon dioxide film on the substrate. shd.org.rsaip.org

| Sputtering Technique | Target | Key Deposition Parameters | Resulting Film Properties |

| RF Diode Sputtering | SiO₂ | RF Power: 100-300 W, Pressure: 5-20 mTorr | Low surface roughness and minimum stress can be achieved by optimizing parameters. researchgate.net |

| Reactive Ion-Beam Sputtering | High Purity Silicon | Oxygen Partial Pressure: 5x10⁻⁶–2x10⁻⁴ mbar, Ion Beam Current: 1.67–6.85 mA, Substrate Temperature: 550 °C | Stoichiometric SiO₂ films. shd.org.rs |

| RF Magnetron Sputtering | SiO₂ | Argon Atmosphere | Can be used to fabricate insulating layers. scientific.net |

| High Power Impulse Magnetron Sputtering (HIPIMS) | Metallic Silicon | Argon-Oxygen Atmosphere | Produces high-density, smooth, and transparent films. shu.ac.uk |

Atomic Layer Deposition (ALD) for Conformal Silicon Dioxide Coatings

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision. optica.orgscispace.com The ALD process is based on sequential, self-limiting surface reactions. researchgate.net For SiO₂ deposition, the substrate is alternately exposed to a silicon precursor (e.g., a silicon chloride or an aminosilane) and an oxygen source (e.g., water, ozone, or oxygen plasma). researchgate.netgoogle.com

Each exposure, or "pulse," results in the formation of a single monolayer of material on the surface. nih.gov The self-limiting nature of the reactions ensures that film growth is precisely controlled by the number of ALD cycles. optica.org This allows for the deposition of ultrathin, pinhole-free films with excellent conformity even on complex, high-aspect-ratio structures. scispace.comnih.govharvard.edu

The choice of precursors and the deposition temperature are critical in determining the growth rate and the properties of the ALD SiO₂ film. researchgate.netresearchgate.net While traditional ALD processes can be slow, recent research has focused on developing new precursors and catalytic processes to increase the deposition rate. nih.govharvard.edu For example, using tris(dimethylamino)silane (B81438) (TDMAS) has shown promising results for high-temperature ALD of SiO₂. researchgate.net Low-temperature ALD processes have also been developed, enabling deposition on temperature-sensitive substrates. aalto.firoyalsocietypublishing.org

| Silicon Precursor | Oxygen Source | Deposition Temperature | Growth Rate per Cycle |

| Tris(dimethylamino)silane (TDMAS) | Ozone | 400-600°C | ~0.9 Å researchgate.net |

| Bis(ethyl-methyl-amino)silane (BEMAS) | Ozone | 250°C | High conformality on high-aspect-ratio structures. aip.org |

| AP-LTO® 330 | Ozone | 80-350°C | 1.5–2.2 Å aalto.firoyalsocietypublishing.org |

| SiCl₄ (with Pyridine catalyst) | H₂O | 300 K | 2.1 Å researchgate.net |

Advanced and Sustainable Synthetic Routes for Silicon Dioxide

In recent years, there has been a growing interest in developing advanced and sustainable methods for synthesizing silicon dioxide, driven by the need for more environmentally friendly and cost-effective processes. mrforum.comtandfonline.com These "green" synthesis routes often utilize renewable resources and milder reaction conditions compared to traditional methods. mrforum.comresearchgate.net

One promising approach is the use of bio-inspired synthesis, which mimics the natural processes by which organisms like diatoms produce intricate this compound structures. This often involves the use of organic templates or catalysts to control the morphology of the resulting this compound.

Another area of focus is the utilization of agricultural or industrial waste as a source of this compound. researchgate.net For example, rice husks, which are rich in this compound, can be processed to extract high-purity silicon dioxide nanoparticles. tandfonline.com This not only provides a sustainable source of this compound but also helps in waste valorization.

Green synthesis methods often employ aqueous solutions and avoid the use of toxic organic solvents and harsh chemicals. mdpi.comnih.gov For instance, plant extracts containing various phytochemicals can be used to mediate the synthesis of this compound nanoparticles from precursors like sodium silicate. nih.gov These methods are often simple, scalable, and can produce this compound nanoparticles with desirable properties for various applications. mrforum.com

| Green Synthesis Approach | Precursor | Key Features |

| Plant Extract-Mediated | Sodium Silicate | Utilizes phytochemicals in plant extracts as reducing and capping agents. nih.gov |

| From Agricultural Waste | Rice Husk Ash | Sustainable and cost-effective source of high-purity this compound. tandfonline.com |

| Sol-Gel from Sodium Silicate | Sodium Silicate | Avoids expensive and toxic precursors like TEOS. mdpi.com |

| Bio-inspired Synthesis | Various | Mimics natural biosilicification processes for controlled morphology. |

Green Synthesis Strategies for Environmentally Benign Silicon Dioxide Production

The imperative for sustainable and eco-friendly manufacturing has driven the development of green synthesis routes for silicon dioxide (SiO₂) nanoparticles. These methods prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes to minimize environmental impact. glorysungroup.commdpi.comnih.gov A significant focus of green synthesis is the replacement of conventional, often hazardous, silicon precursors like tetraethyl orthosilicate (TEOS) with more benign alternatives. mdpi.comfrontiersin.org

One prominent green approach utilizes agricultural waste, such as rice husks, wheat straw, and corn cobs, which are naturally rich in this compound. nih.govfrontiersin.org These biomass materials can be processed to extract this compound, offering a cost-effective and renewable pathway to SiO₂ production. nih.gov For instance, a novel method has been developed to convert this compound-rich solid wastes, like this compound fume from industrial processes, into high-purity amorphous this compound. rsc.org This process involves dissolving the waste in an alkali to form sodium silicate, followed by impurity removal and a carbonation step to precipitate the this compound. rsc.org

Plant extracts are also increasingly employed in the green synthesis of SiO₂ nanoparticles. scispace.comnih.gov Phytochemicals, such as flavonoids and phenols, present in plant extracts can act as both reducing and capping agents. scispace.com This biological approach prevents the agglomeration of nanoparticles and helps control their size and morphology. scispace.com For example, extracts from Desmostachya bipinnata and Rhus coriaria L. have been successfully used to synthesize SiO₂ nanoparticles. scispace.comnih.gov

The sol-gel method, a common technique for synthesizing this compound, can also be adapted for green chemistry principles. mdpi.comaijr.org By using sodium silicate as a precursor instead of TEOS and employing catalysts like oxalic acid, which can be recovered and reused, the environmental footprint of the process is significantly reduced. mdpi.comaijr.org These green sol-gel methods often operate under milder conditions, such as ambient temperature and neutral pH, further contributing to their sustainability. sigmaaldrich.comrsc.org

The key parameters influencing the properties of green-synthesized SiO₂ nanoparticles include temperature, time, pH, and the concentration of reactants. nih.gov By carefully controlling these factors, it is possible to tailor the size, purity, and surface area of the resulting nanoparticles for specific applications. nih.gov

Research Findings on Green Synthesis of SiO₂

| Precursor/Method | Key Features | Resulting SiO₂ Properties | Reference |

| This compound Fume (Industrial Waste) | Alkali dissolution, impurity removal with calcium oxide, carbonation. | Amorphous this compound with a purity of 99.79%, which can be increased to 99.9914%. | rsc.org |

| Desmostachya bipinnata Extract | Plant phytochemicals act as reducing and capping agents. | Average particle size of 1.01nm. | scispace.com |

| Rhus coriaria L. Extract & Sodium Metasilicate | Reflux conditions with pH control using sodium hydroxide (B78521). | Spherical, polydisperse nanoparticles with sizes between 10-15 nm. | nih.gov |

| Sodium Silicate & Oxalic Acid | Sol-gel process with a recoverable catalyst. | Confirmed synthesis of silicon dioxide. | aijr.org |

| Sodium Silicate (TEOS-free) | Sol-gel method at neutral pH. | Amorphous SiO₂ nanoparticles. | mdpi.com |

Biomimetic and Bio-Inspired Synthesis of Silicon Dioxide Architectures

Biomimetic and bio-inspired synthesis strategies for silicon dioxide draw inspiration from natural biological processes where organisms produce intricate this compound structures under ambient conditions. sigmaaldrich.comresearchgate.net These methods aim to replicate the remarkable control that organisms like diatoms and sponges exert over this compound mineralization to create complex, hierarchical architectures. sigmaaldrich.comresearchgate.net This approach offers a green, energy-efficient alternative to conventional synthesis techniques that often require harsh chemicals and high temperatures. sigmaaldrich.comrsc.org

A cornerstone of biomimetic synthesis is the use of organic molecules, such as proteins, peptides, and polymers, to direct the formation of this compound. sigmaaldrich.comnih.gov These molecules act as templates or catalysts, controlling the nucleation and growth of this compound from precursors like tetraethyl orthosilicate (TEOS) or sodium silicate. sigmaaldrich.comnih.govjove.com For example, polyamines and polypeptides rich in lysine (B10760008) have been shown to template the formation of various this compound morphologies. nih.gov

The process typically involves the hydrolysis and condensation of a silicon precursor in the presence of a biomolecule at or near neutral pH and room temperature. rsc.orgjove.com The specific properties of the resulting this compound, such as particle size and morphology, can be precisely controlled by manipulating the reaction conditions and the nature of the organic template. jove.comnih.gov For instance, by adjusting the interfacial interactions between peptide templates and silicate species, it is possible to create this compound nanostructures with "string-of-beads" or fibrillar morphologies. nih.gov

Researchers have successfully used various biomolecules to direct this compound synthesis. Lysozyme, for instance, has been used as both an inducing agent for titanium dioxide and a reducing agent for silver ions in the creation of ternary TiO₂-SiO₂-Ag nanocomposites. nih.govacs.org In another study, the silicatein protein from a marine sponge was immobilized on a substrate to catalyze the formation of nanosized this compound structures. researchgate.net

The mild conditions of bio-inspired synthesis are particularly advantageous for encapsulating delicate molecules like enzymes within the this compound matrix. jove.com This opens up possibilities for creating functional materials for applications in biocatalysis and drug delivery. rsc.orgjove.com

Research Findings on Biomimetic Synthesis of SiO₂

| Biomolecule/Template | Precursor(s) | Key Findings | Resulting Morphology/Size | Reference |

| Lysozyme | Ti-BALDH, Na₂SiO₃, AgNO₃ | Facile synthesis of ternary nanocomposites with enhanced photocatalytic activity. | TiO₂ nanoparticles (~280 nm) with SiO₂ layers and Ag nanocrystals (~24.5 nm). | nih.govacs.org |

| Elastin-like Polypeptide (ELP) Micelles with Silaffin R5 peptide | Tetramethyl orthosilicate (TMOS) | Temperature-dependent, localized condensation of this compound. | Near-monodisperse, sub-100 nm diameter hybrid particles. | nih.gov |

| Peptide H1 | Tetraethyl orthosilicate (TEOS) | Formation of colloidal systems influenced by pH and ions. | Nanoparticles (20-30 nm) at pH 8-9. | acs.org |

| Peptide Templates | TEOS, Aminopropyltriethoxysilane (APTES) | Morphology controlled by tuning interfacial interactions. | "String-of-beads" and fibrillar nanostructures. | nih.gov |

| Silicatein LoSilA1 | Tetrakis(2-hydroxyethyl) orthosilicate | Immobilized protein catalyzes rapid polycondensation. | Spherical particles. | researchgate.net |

Thermal Evaporation and Electrospinning Techniques for Silicon Dioxide Nanostructures

Thermal Evaporation

Thermal evaporation is a versatile, catalyst-free method for synthesizing a variety of silicon-based nanostructures. acs.orgworldscientific.com This technique involves heating a source material, typically silicon monoxide (SiO) powders, to high temperatures in a controlled atmosphere, leading to its evaporation and subsequent condensation into nanostructures on a substrate. acs.org The morphology, size, and composition of the resulting structures are highly dependent on the experimental parameters, particularly the temperature distribution within the reaction chamber. acs.org

By carefully controlling the temperature, a range of silicon-based nanostructures can be produced, including nanowires, nanorods, and more complex hierarchical structures. acs.orgworldscientific.comscientific.net For example, thermal evaporation of SiO powders at 1350 °C has been shown to produce octopus-like, pin-like, and wire-like structures at different temperature zones within the furnace. acs.org In some cases, a catalyst like germanium can be used to promote the growth of amorphous SiO₂ nanowires. aip.org

A key advantage of thermal evaporation is the ability to grow nanostructures directly on a substrate, which can be beneficial for device fabrication. aip.org The process can be carried out in various atmospheres, such as nitrogen or a mixture of hydrogen and argon, to influence the growth mechanism and final product. acs.orgscientific.net

Electrospinning

Electrospinning is a cost-effective and scalable technique for producing continuous nanofibers from a wide range of materials, including this compound. researchgate.netnih.govnih.gov The process involves applying a strong electrostatic field to a polymer solution, causing a jet of the solution to be ejected towards a collector. nih.gov As the jet travels, the solvent evaporates, leaving behind a solid nanofiber. researchgate.net

To produce this compound nanofibers, a sol-gel precursor, such as tetraethyl orthosilicate (TEOS), is typically mixed with a carrier polymer, like polyvinylpyrrolidone (PVP) or poly(vinyl alcohol) (PVA). nih.govacs.org The polymer provides the necessary viscosity and spinnability to the solution. researchgate.netacs.org After electrospinning, the composite fibers are subjected to a heat treatment (calcination) to remove the polymer, resulting in pure this compound nanofibers. researchgate.netacs.org

The diameter and morphology of the electrospun this compound nanofibers can be controlled by adjusting various process parameters, including the polymer concentration, the applied voltage, and the solution flow rate. nih.govnih.gov This technique allows for the fabrication of nanofiber mats with high surface area and porosity, making them suitable for applications such as catalysis, filtration, and biomedical sensing. nih.govacs.org Furthermore, nanoparticles, such as silver, can be incorporated into the this compound nanofibers during the electrospinning process to create functional composite materials. acs.org

Research Findings on Thermal Evaporation & Electrospinning of SiO₂

| Technique | Precursors | Key Parameters | Resulting Nanostructure | Reference |

| Thermal Evaporation | Silicon monoxide (SiO) powder | Temperature: 890-1320 °C, Atmosphere: 5% H₂-Ar | Octopus-like, pin-like, tadpole-like, chain-like, and wire-like structures. | acs.org |

| Thermal Evaporation | Silicon dioxide (SiO₂), Carbon, Germanium dioxide (GeO₂) | Temperature: 1200 °C, Atmosphere: Nitrogen | Nanowires (10-50 nm diameter) and nanorods (10-100 nm diameter). | scientific.net |

| Thermal Evaporation | Silicon monoxide (SiO), Active carbon powder | Catalyst-free, Nitrogen atmosphere | Hierarchical structure of SiO₂ nanowires (100 nm diameter) on SiO₂ microwires (~10 µm diameter). | worldscientific.comresearchgate.net |

| Thermal Evaporation | Silicon wafer, Germanium (Ge) powder (catalyst) | - | Amorphous SiO₂ nanowires (90-700 nm diameter). | aip.org |

| Electrospinning | TEOS, Poly[3-(trimethoxysily)propyl methacrylate] (PMCM), Silver nitrate (B79036) (AgNO₃) | Heat treatment at 400-600 °C | Porous this compound fibers containing silver nanoparticles. | acs.org |

| Electrospinning | TEOS, Polyvinylpyrrolidone (PVP), Butanol | Heat treatment at 500, 700, and 1000 °C | This compound nanofibers (110-600 nm diameter). | nih.gov |

| Electrospinning | TEOS, Poly(vinyl alcohol) (PVA) | Acid catalysis of TEOS | Hybrid PVA-silica nanofibers. | acs.org |

| Electrospinning | TEOS, Ethanol, HCl | Acidic catalysis, ripening of sol | This compound nanofibers without the need for calcination. | researchgate.net |

Structural Characterization and Defect Chemistry of Silicon Dioxide

Polymorphism and Phase Transitions in Crystalline Silicon Dioxide

Crystalline silicon dioxide exhibits polymorphism, meaning it can exist in multiple distinct crystal structures, or polymorphs, depending on the temperature and pressure conditions. The most common polymorphs at atmospheric pressure are quartz, tridymite, and cristobalite. ntnu.no Each of these possesses unique structural arrangements and undergoes phase transitions at specific temperatures.

Structural Analysis of Quartz, Tridymite, and Cristobalite Phases

The fundamental building block of all silica (B1680970) polymorphs is the SiO₄ tetrahedron, where a central silicon atom is covalently bonded to four oxygen atoms. The arrangement of these tetrahedra defines the crystal structure.

Quartz: As the most abundant this compound mineral in the Earth's crust, quartz is the stable polymorph at ambient temperature and pressure. ntnu.no Its structure is characterized by a framework of corner-sharing SiO₄ tetrahedra arranged in a helical pattern. At room temperature, it exists as α-quartz, which has a trigonal crystal system. X-ray diffraction (XRD) patterns of quartz show distinctive sharp peaks, with a prominent peak at a scattering angle (2θ) of approximately 26.7°. researchgate.net

Tridymite: Tridymite is typically stable at temperatures between 870°C and 1470°C. ntnu.no Its structure consists of layers of SiO₄ tetrahedra. Within these layers, the tetrahedra are arranged in six-membered rings. Tridymite can exist in several forms, with β-tridymite exhibiting both trans- and cis-configurations of tetrahedra. ntnu.no The stacking sequence of the layers in β-tridymite is a two-layered (AB) sequence. ntnu.no The formation of tridymite is often facilitated by the presence of impurities, such as alkali oxides. mdpi.com

Cristobalite: Stable at temperatures above 1470°C, cristobalite also has a structure based on SiO₄ tetrahedra. ntnu.no Similar to tridymite, it has a layered structure, but with a three-layered (ABC) stacking sequence. ntnu.no β-cristobalite, the high-temperature form, has a cubic crystal structure. XRD patterns of cristobalite are characterized by sharp peaks at specific scattering angles, notably around 21.8°. researchgate.net

| Polymorph | Typical Stability Range (°C) | Crystal System (Low-Temperature Form) | Key Structural Feature |

|---|---|---|---|

| Quartz | Ambient to 870 | Trigonal (α-quartz) | Helical chains of SiO₄ tetrahedra |

| Tridymite | 870 to 1470 | Orthorhombic/Monoclinic | Layered structure with two-layer stacking (AB) |

| Cristobalite | 1470 to 1727 (melting point) | Tetragonal (α-cristobalite) | Layered structure with three-layer stacking (ABC) |

Kinetics and Thermodynamics of Silicon Dioxide Phase Transformations

The transformations between the crystalline polymorphs of silicon dioxide are governed by both thermodynamics and kinetics. Thermodynamically, each polymorph has a specific temperature and pressure range where it is the most stable phase. For instance, at atmospheric pressure, the transition from α-quartz to β-quartz occurs at 573°C, while the transformation to tridymite happens at 870°C, and to cristobalite at 1470°C. ntnu.nomdpi.com

However, the kinetics of these transformations can be slow. The conversion of quartz to cristobalite, for example, is often the rate-limiting step in high-temperature processes. ntnu.no The transformation from quartz to cristobalite often proceeds through an intermediate amorphous phase. ntnu.no The rate of these transformations is influenced by factors such as particle size and the presence of impurities. The kinetics of dehydration and dehydroxylation reactions during the thermal processing of this compound can be analyzed using methods like thermogravimetry. nih.gov Computational studies have also been employed to understand the kinetics of gas-phase reactions involving silicon oxides. acs.org

Influence of Impurities and Dopants on Crystalline Silicon Dioxide Structures

The presence of impurities and dopants can significantly impact the structure and stability of crystalline silicon dioxide. For instance, the presence of alkali oxides like sodium and potassium is often necessary for the formation of tridymite. mdpi.com Impurities can be incorporated into the SiO₂ lattice, leading to the formation of defects.

First-principles calculations have been used to study the effects of various dopants from groups III, V, and VII on the electronic structure of SiO₂. jlu.edu.cn For example, substituting aluminum (Al) for silicon creates an acceptor level, while phosphorus (P) substitution creates a donor level. jlu.edu.cn The formation energies of these substitutional dopants depend on the growth conditions. jlu.edu.cn The presence of impurities can also affect the physical properties of SiO₂. For example, doping cristobalite with aluminum and sodium has been shown to reduce its in vitro toxicity. nih.gov The diffusion of dopants in silicon dioxide is generally much slower than in silicon, making SiO₂ an effective diffusion barrier. cityu.edu.hktuwien.ac.at

Amorphous Silicon Dioxide: Structural Modeling and Characterization

Amorphous silicon dioxide, commonly known as vitreous this compound or this compound glass, lacks the long-range periodic order of its crystalline counterparts. mpg.de Its structure is a subject of ongoing research, with various models proposed to describe the arrangement of its constituent atoms.

Network Structure and Short-Range Order in Vitreous this compound